4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by a pyrimidine ring that is substituted with an amino group, a hydroxymethyl group, and an oxathiolane ring. Its molecular formula is C₈H₁₁N₃O₃S, and it has been identified with the CAS number 141434-39-1. The compound is of significant interest in medicinal chemistry due to its potential antiviral and anticancer properties .
The compound is classified as a pyrimidine derivative, which is a category of organic compounds that contain a pyrimidine ring—a six-membered ring with nitrogen atoms at positions 1 and 3. The specific structure of 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one suggests its relevance in pharmaceutical applications, particularly in the development of antiviral agents similar to lamivudine, which is used in the treatment of HIV and hepatitis B .
The synthesis of 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one typically involves several key steps:
Industrial production may involve optimizing these synthetic routes to enhance yield and purity. Techniques such as using catalysts, controlling reaction conditions, and employing purification methods like recrystallization and chromatography are common .
The molecular structure of 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one can be described using its chemical formula C₈H₁₁N₃O₃S. Structural studies have shown that it crystallizes in specific configurations, which influence its biological activity. The compound exhibits a three-dimensional supramolecular architecture due to extensive hydrogen bonding interactions among molecules .
Key structural data include:
4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets related to viral replication and cancer cell proliferation:
Key chemical properties include:
4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one has diverse applications in scientific research:
This compound represents an important area of study within medicinal chemistry due to its structural characteristics and biological potential.
The discovery of nucleoside analogs with heterocyclic sugar moieties dates to investigations into arabinose-derived agents (e.g., Ara-C) in the 1960s. Early sugar modifications focused on halogenation or hydroxyl group inversion to modulate enzyme recognition. A paradigm shift occurred with the introduction of sulfur atoms into the carbohydrate ring, leading to the synthesis of racemic BCH-189 in the late 1980s. This 1,3-oxathiolane cytidine analog demonstrated unexpected anti-HIV activity, prompting resolution into its enantiomers. Crucially, the ʟ-configurated enantiomer (later named lamivudine, 3TC) exhibited superior antiviral activity and lower cytotoxicity than its ᴅ-counterpart—a revelation that challenged the prevailing assumption that natural ᴅ-configuration was essential for activity [2] [7] [8]. Subsequent optimization yielded emtricitabine (FTC), featuring a 5-fluorinated cytosine base, which enhanced potency against HIV and hepatitis B virus (HBV). The FDA approval of lamivudine in 1995 validated the 1,3-oxathiolane scaffold as a privileged structure in antiviral design [8].
Table 1: Key Milestones in Oxathiolane Nucleoside Development
Year | Event | Significance |
---|---|---|
1989 | Synthesis of (±)-BCH-189 (racemic oxathiolane cytidine analog) | First oxathiolane with anti-HIV activity in PBMC cells |
1991 | Resolution of BCH-189 enantiomers; identification of active ʟ-(−) form | Demonstrated superior activity of unnatural ʟ-enantiomer over ᴅ-form |
1995 | FDA approval of lamivudine (3TC) | First oxathiolane nucleoside drug; component of HAART for HIV |
2003 | FDA approval of emtricitabine (FTC) | 5-Fluoro analog with once-daily dosing for HIV/HBV coinfection |
The compound 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one (CAS# 141434-39-1, 134680-32-3) is the cytosine-conjugated 1,3-oxathiolane core shared by lamivudine and emtricitabine. Its pharmacological activity hinges on intracellular phosphorylation to the corresponding triphosphate, which competitively inhibits viral reverse transcriptase. Key attributes include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7